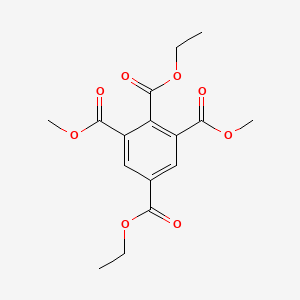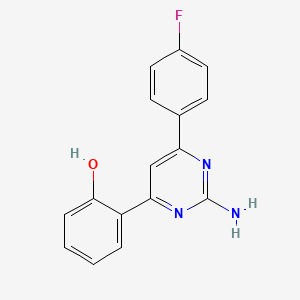
5-Ethynyl-5-methoxy-7,7-dimethylundeca-1,10-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethynyl-5-methoxy-7,7-dimethylundeca-1,10-diene is an organic compound with a unique structure characterized by the presence of an ethynyl group, a methoxy group, and two methyl groups on an undecadiene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-5-methoxy-7,7-dimethylundeca-1,10-diene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxy-7,7-dimethylundeca-1,10-diene.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Ethynyl-5-methoxy-7,7-dimethylundeca-1,10-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-Ethynyl-5-methoxy-7,7-dimethylundeca-1,10-diene has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Ethynyl-5-methoxy-7,7-dimethylundeca-1,10-diene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The methoxy group may influence the compound’s solubility and reactivity, while the dimethyl groups provide steric hindrance, affecting the compound’s overall behavior.
Comparison with Similar Compounds
Similar Compounds
- 5-Ethynyl-5-methoxy-3,3-dimethylundeca-1,10-diene
- 5-Ethynyl-5-methoxynon-1-ene
- 5-Ethynyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)acetic acid methyl ester
Uniqueness
5-Ethynyl-5-methoxy-7,7-dimethylundeca-1,10-diene is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
917833-35-3 |
|---|---|
Molecular Formula |
C16H26O |
Molecular Weight |
234.38 g/mol |
IUPAC Name |
5-ethynyl-5-methoxy-7,7-dimethylundeca-1,10-diene |
InChI |
InChI=1S/C16H26O/c1-7-10-12-15(4,5)14-16(9-3,17-6)13-11-8-2/h3,7-8H,1-2,10-14H2,4-6H3 |
InChI Key |
SWNVKYWXNWFECG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC=C)CC(CCC=C)(C#C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


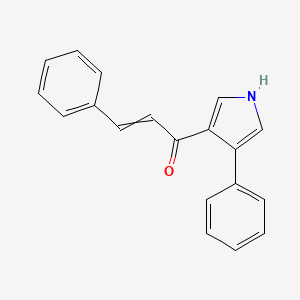
![(3S)-4-[(4-Fluorophenyl)methoxy]-3-hydroxybutanenitrile](/img/structure/B14195181.png)
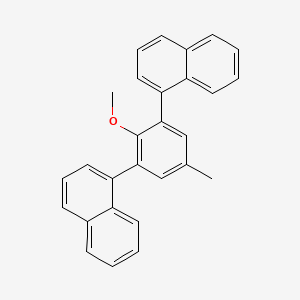
![7-Methoxy-1-methyl-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14195201.png)
![3-[(4-Bromophenyl)methyl]-2-methoxyquinoline](/img/structure/B14195212.png)
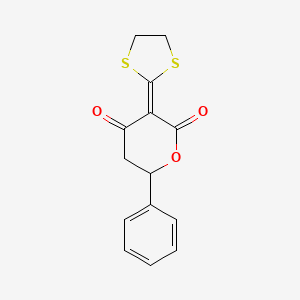
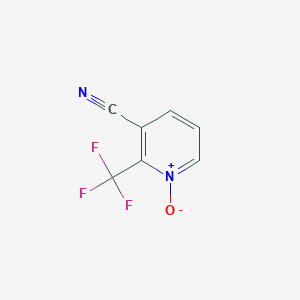
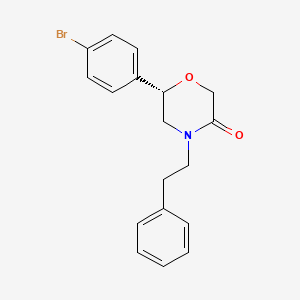
![N,2,2-Trimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14195233.png)
![(2R,3R,4R,5S)-3,4,5-Tris(benzyloxy)-2-[(benzyloxy)methyl]-1-{5-[(tricyclo[3.3.1.1~3,7~]decan-1-yl)methoxy]pentyl}piperidine](/img/structure/B14195254.png)
![9,9-Bis[(methylsulfanyl)methyl]-9H-fluorene](/img/structure/B14195258.png)
